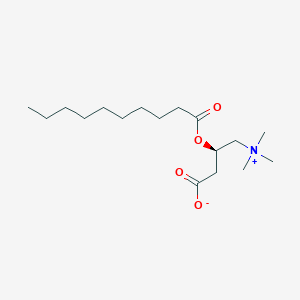

O-Decanoyl-L-carnitine

描述

Overview of Acylcarnitine Class and L-Carnitine Metabolic Context

Acylcarnitines are a class of compounds that are essential for the production of energy from fatty acids. They are formed when an acyl group, which is a fatty acid chain, attaches to an L-carnitine molecule. metwarebio.com This process is a critical step in the transport of long-chain fatty acids from the cytoplasm of a cell into the mitochondria, where they undergo a process called beta-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). metwarebio.comnih.gov

The general biological role of acylcarnitines can be summarized as follows:

Fatty Acid Transport: Long-chain fatty acids cannot cross the inner mitochondrial membrane on their own. The carnitine shuttle system, which involves the formation of acylcarnitines, facilitates this transport. mdpi.com

Energy Production: By delivering fatty acids to the mitochondria, acylcarnitines play a pivotal role in cellular energy generation, especially during periods of fasting or prolonged exercise when glucose stores are depleted. metwarebio.com

Metabolic Buffering: Acylcarnitines also help to maintain a healthy balance of coenzyme A (CoA) within the mitochondria by binding to excess acyl groups. This prevents the accumulation of potentially toxic acyl-CoA molecules and frees up CoA for other metabolic processes. nih.gov

Detoxification: The formation of acylcarnitines can also serve as a detoxification pathway by removing excess or unusual acyl groups from the body through excretion in the urine. metwarebio.com

The levels and types of acylcarnitines in the blood and tissues can reflect the body's metabolic state, making them valuable biomarkers for various metabolic disorders. biocrates.com

Acylcarnitines are categorized based on the length of their fatty acid chain. Decanoyl-L-carnitine, with its 10-carbon decanoyl group, is classified as a medium-chain acylcarnitine (MCAC). hmdb.ca MCACs typically have acyl groups with six to twelve carbon atoms.

Decanoyl-L-carnitine is a specific and important biomarker in the diagnosis and monitoring of certain inherited metabolic disorders. Its primary significance lies in its association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , one of the most common fatty acid oxidation disorders. sigmaaldrich.comnih.gov In individuals with MCAD deficiency, the enzyme responsible for breaking down medium-chain fatty acids is defective. medlineplus.gov This leads to an accumulation of medium-chain fatty acids, which are then converted to their corresponding acylcarnitines, including a notable increase in decanoyl-L-carnitine levels in the blood. nih.govgmdi.org Therefore, the detection of elevated decanoyl-L-carnitine is a key indicator used in newborn screening programs to identify infants with MCAD deficiency. nih.govgmdi.org

| Property | Value |

|---|---|

| Chemical Formula | C17H33NO4 |

| Molecular Weight | 315.45 g/mol sigmaaldrich.com |

| Classification | Medium-Chain Acylcarnitine hmdb.ca |

| Synonyms | C10-Carnitine, Decanoyllevocarnitine sigmaaldrich.comnih.gov |

| Primary Associated Disorder | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency sigmaaldrich.com |

Historical Perspectives on Acylcarnitine Research

The journey to understanding the role of decanoyl-L-carnitine is rooted in the broader history of carnitine and acylcarnitine research.

Early 20th Century: L-carnitine was first discovered in 1905. nih.gov For many decades, its precise role in metabolism remained largely unknown.

Mid-20th Century: The first acylcarnitine, acetyl-L-carnitine, was identified in the 1940s. hmdb.ca The subsequent discovery of carnitine acyltransferases provided the first concrete evidence for carnitine's role in fatty acid metabolism. nih.gov

1970s: The first case of carnitine deficiency was described in 1973, highlighting the clinical importance of this molecule. nih.gov This discovery spurred further research into disorders related to carnitine and fatty acid metabolism.

1980s and 1990s: The development of tandem mass spectrometry (MS/MS) revolutionized the field. aphl.org This technology allowed for the rapid and simultaneous measurement of multiple acylcarnitines from a small blood spot. aphl.org This breakthrough was pivotal in establishing newborn screening programs for a range of inborn errors of metabolism, including MCAD deficiency. aphl.orgfrontiersin.org The ability to detect specific acylcarnitine profiles, such as elevated decanoyl-L-carnitine, enabled early diagnosis and intervention for these conditions. nih.gov

The historical progression of research, from the initial discovery of L-carnitine to the advent of advanced analytical techniques, has solidified the role of acylcarnitines like decanoyl-L-carnitine as indispensable tools in modern metabolic medicine.

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSYCMHQXPBFU-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021655 | |

| Record name | Decanoyllevocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Decanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3992-45-8, 1492-27-9 | |

| Record name | Decanoyllevocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003992458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoyllevocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECANOYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UV9H3KBCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Decanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Physiological and Biochemical Investigations of Decanoyl L Carnitine

Decanoyl-L-Carnitine's Central Role in Energy Metabolism

Decanoyl-L-carnitine is fundamentally involved in the production of cellular energy derived from fatty acids. Its primary role is to facilitate the transport of ten-carbon fatty acyl chains into the mitochondria for their subsequent breakdown. hmdb.canih.gov

Mechanisms of Fatty Acid Transport Facilitation into Mitochondrial Matrix

The transport of fatty acids into the mitochondrial matrix is a critical, rate-limiting step for their oxidation. oregonstate.edu The inner mitochondrial membrane is impermeable to long-chain and medium-chain fatty acyl-CoA esters. nih.govnih.govyoutube.com To overcome this barrier, cells employ a specialized transport mechanism known as the carnitine shuttle, which involves a series of enzymes and transporters. youtube.comwikipedia.org

The process begins in the cytoplasm or on the outer mitochondrial membrane, where decanoic acid is activated to its coenzyme A (CoA) ester, decanoyl-CoA. youtube.com The key steps involving decanoyl-L-carnitine are:

Esterification: Carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming decanoyl-L-carnitine. oregonstate.edunih.govwikipedia.org This reaction releases free coenzyme A into the cytoplasm. youtube.com

Translocation: The newly formed decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by a specific carrier protein called carnitine-acylcarnitine translocase (CACT). oregonstate.eduyoutube.comnih.gov This transporter functions as an antiporter, exchanging an incoming acylcarnitine molecule for a free carnitine molecule from the matrix. nih.govyoutube.com

Re-esterification: Once inside the mitochondrial matrix, the enzyme carnitine palmitoyltransferase 2 (CPT2), located on the inner side of the inner mitochondrial membrane, reverses the process. oregonstate.edunih.govaocs.org It transfers the decanoyl group from decanoyl-L-carnitine back to a molecule of mitochondrial coenzyme A, reforming decanoyl-CoA within the matrix. youtube.com The liberated L-carnitine is then transported back to the cytoplasm by the CACT to be reused. youtube.com

This shuttle mechanism ensures that fatty acyl-CoAs, which are the actual substrates for beta-oxidation, are delivered to the correct cellular compartment for energy production.

Table 1: Key Components of the Carnitine Shuttle for Decanoyl Group Transport

| Component | Location | Function |

|---|---|---|

| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of decanoyl-L-carnitine from decanoyl-CoA and L-carnitine. nih.govwikipedia.org |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports decanoyl-L-carnitine into the matrix in exchange for free carnitine. oregonstate.edunih.gov |

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts decanoyl-L-carnitine and CoA into decanoyl-CoA and L-carnitine within the matrix. oregonstate.eduaocs.org |

Contribution to Mitochondrial Beta-Oxidation Pathways

Upon its delivery into the mitochondrial matrix as decanoyl-CoA, the ten-carbon acyl group is channeled into the mitochondrial beta-oxidation pathway. aocs.orgrsc.org This is a cyclical four-step process that systematically shortens the fatty acid chain by two carbons per cycle, generating energy-rich molecules. aocs.org

For decanoyl-CoA (C10), the beta-oxidation spiral proceeds as follows:

Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) introduces a double bond, producing FADH2. The MCAD enzyme shows a high affinity for medium-chain substrates like decanoyl-CoA. researchgate.net

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond. aocs.org

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH. aocs.org

Thiolysis: Ketoacyl-CoA thiolase cleaves the chain, releasing a two-carbon acetyl-CoA molecule and an eight-carbon acyl-CoA (octanoyl-CoA). aocs.org

This resulting octanoyl-CoA then re-enters the beta-oxidation spiral. The process repeats until the entire decanoyl chain is converted into five molecules of acetyl-CoA. rsc.org These acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, generating further NADH and FADH2. aocs.org

Decanoyl-L-Carnitine's Impact on Cellular Energy Homeostasis

By facilitating the transport and subsequent oxidation of decanoic acid, decanoyl-L-carnitine plays a direct role in maintaining cellular energy homeostasis. The NADH and FADH2 produced during beta-oxidation and the TCA cycle are utilized by the electron transport chain to drive oxidative phosphorylation, the primary process for ATP synthesis in aerobic organisms. nih.govnih.gov

The complete oxidation of one molecule of decanoic acid yields a significant amount of ATP, making it an efficient energy source for tissues with high energy demands, such as cardiac and skeletal muscle. oregonstate.edu The carnitine system, by enabling the use of fatty acids, provides a crucial alternative energy source, particularly when glucose availability is limited, thereby sparing glucose for tissues that depend on it. nih.gov L-carnitine's availability can be a limiting factor for beta-oxidation, and its presence helps restore mitochondrial function by enhancing fatty acid metabolism. nih.gov

Regulation of Intracellular Acyl-CoA/CoA Ratios by Decanoyl-L-Carnitine

The carnitine system, including the formation and transport of decanoyl-L-carnitine, is vital for regulating the balance between the free coenzyme A (CoA) pool and the acylated CoA (acyl-CoA) pool within the cell. nih.govnih.gov This ratio is a critical indicator of the cell's metabolic state and influences the activity of numerous metabolic enzymes. nih.gov

By converting decanoyl-CoA to decanoyl-L-carnitine, the system liberates free CoA in the cytoplasm. youtube.com Inside the mitochondria, the regeneration of decanoyl-CoA consumes mitochondrial CoA. This dynamic buffering of the acyl-CoA pool is essential for several reasons:

Preventing Toxic Accumulation: High levels of acyl-CoA esters can be toxic and can inhibit key mitochondrial enzymes and transporters. nih.gov The carnitine system helps to sequester these acyl groups, mitigating their inhibitory effects. nih.govmdpi.com

Maintaining Metabolic Flux: Many mitochondrial enzymes, including those in the TCA cycle and pyruvate (B1213749) dehydrogenase, require a ready supply of free CoA. mdpi.com By preventing the depletion of the mitochondrial CoA pool, the carnitine system ensures that these central metabolic pathways can continue to function efficiently. nih.gov

Involvement of Decanoyl-L-Carnitine in Peroxisomal Metabolic Processes

While mitochondria are the primary site for the beta-oxidation of medium-chain fatty acids, peroxisomes also play a significant role in fatty acid metabolism. nih.govnih.gov Peroxisomes contain a distinct set of beta-oxidation enzymes and are particularly important for shortening very long-chain fatty acids (VLCFAs) and branched-chain fatty acids. youtube.comnih.gov

The connection between peroxisomes and decanoyl-L-carnitine is highlighted by the presence of specific carnitine acyltransferases within the peroxisomal matrix, namely carnitine octanoyltransferase (COT) and carnitine acetyltransferase (CAT). nih.govexlibrisgroup.com COT is responsible for converting medium-chain acyl-CoAs (like octanoyl-CoA and decanoyl-CoA) into their corresponding acylcarnitines. hmdb.canih.gov

Research has shown that when mitochondrial fatty acid oxidation is impaired, such as in deficiencies of CPT2 or CACT, there is an accumulation of extracellular C10-carnitine (decanoyl-L-carnitine). nih.gov Further studies confirmed that this C10-carnitine is a product of peroxisomal beta-oxidation, as its production ceases in cells lacking functional peroxisomes. nih.govnih.gov This indicates that peroxisomes can partially oxidize longer-chain fatty acids, generating medium-chain intermediates like decanoyl-CoA, which are then converted to decanoyl-L-carnitine by COT for export from the peroxisome. nih.gov These peroxisome-derived acylcarnitines can then be shuttled to the mitochondria for complete oxidation, demonstrating a crucial metabolic interplay between the two organelles. nih.govexlibrisgroup.com

Table 2: Research Findings on Peroxisomal Generation of Decanoyl-L-Carnitine

| Study Context | Key Finding | Implication |

|---|---|---|

| CPT2 or CACT Deficient Human Fibroblasts | Significantly elevated levels of extracellular C10-carnitine were observed. nih.gov | Suggests an extramitochondrial pathway for the oxidation of fatty acids like lauric acid (C12). nih.gov |

| Cells Lacking Peroxisomes | The production of C10-carnitine was prevented in cells with impaired mitochondrial oxidation. nih.govnih.gov | Proves that decanoyl-L-carnitine can be a direct product of peroxisomal β-oxidation. nih.gov |

| Metabolic Overload/Dysfunction | Peroxisomal oxidation can act as a compensatory mechanism when mitochondrial pathways are deficient or overloaded. nih.gov | Highlights a flexible and cooperative relationship between peroxisomes and mitochondria in managing fatty acid flux. nih.gov |

Decanoyl-L-Carnitine's Influence on Metabolic Flexibility

Metabolic flexibility is the capacity of a cell or organism to adapt its fuel selection to fuel availability. nih.gov The carnitine shuttle system, and by extension the metabolism of decanoyl-L-carnitine, is a cornerstone of this flexibility. It enables the efficient switch to fatty acid oxidation when carbohydrate sources are low, ensuring a continuous supply of energy. nih.gov

Role in Acyl Group Buffering and Excretion Pathways

Decanoyl-L-carnitine, a medium-chain acylcarnitine, plays a significant role in the buffering and subsequent excretion of ten-carbon acyl groups. hmdb.ca This function is critical for maintaining metabolic homeostasis, particularly by managing the intramitochondrial ratio of free coenzyme A (CoA) to acyl-CoA. In situations of metabolic stress or in certain genetic disorders, the accumulation of specific acyl-CoAs can be toxic. L-carnitine and its associated enzymes provide a crucial mechanism for mitigating this toxicity. nih.govmdpi.com

The buffering system involves the reversible transesterification of an acyl group from coenzyme A to L-carnitine, a reaction catalyzed by carnitine acyltransferases. nih.govnumberanalytics.com This process converts potentially toxic acyl-CoAs into their corresponding acylcarnitine esters. nih.gov Unlike acyl-CoAs, which are largely confined within the mitochondrial matrix, acylcarnitines can be transported across the inner mitochondrial membrane into the cytoplasm. nih.gov This transportability is key to their role in both buffering and excretion.

Specifically, in the context of decanoyl-L-carnitine, the process begins with decanoyl-CoA, an intermediate in the beta-oxidation of medium-chain fatty acids. When the flux through beta-oxidation is impaired, decanoyl-CoA can accumulate. Carnitine acetyltransferase (CrAT), which has broad specificity for short- and medium-chain acyl-CoAs, facilitates the conversion of decanoyl-CoA and free L-carnitine into decanoyl-L-carnitine and free CoA. nih.gov This action serves two primary purposes:

Buffering the Acyl-CoA Pool : It releases free coenzyme A, which is essential for other vital mitochondrial processes, including the Krebs cycle and the function of other dehydrogenases. By preventing the sequestration of CoA as acyl-esters, the carnitine/CrAT system helps maintain mitochondrial function under high-fat oxidation conditions or when metabolism is otherwise stressed. nih.govnih.gov

Facilitating Excretion : Once formed, decanoyl-L-carnitine can be transported out of the mitochondria and eventually the cell. It is a water-soluble compound that can be released into the bloodstream and subsequently excreted in the urine. nih.govnih.gov This pathway represents a major route for the elimination of excess medium-chain acyl groups from the body. nih.govnih.gov

The clinical significance of this pathway is most evident in inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. medlineplus.gov In individuals with MCAD deficiency, a mutation in the ACADM gene leads to a dysfunctional or deficient MCAD enzyme, which is responsible for the dehydrogenation of C6 to C12 acyl-CoAs. medlineplus.govgmdi.org This blockage causes an upstream accumulation of medium-chain acyl-CoAs, including decanoyl-CoA. medlineplus.gov The body attempts to detoxify this buildup by shunting these acyl groups into the carnitine conjugation pathway. gmdi.org Consequently, individuals with MCAD deficiency exhibit markedly elevated levels of medium-chain acylcarnitines, particularly octanoyl-carnitine (C8) and decanoyl-L-carnitine (C10), in their blood and urine. nih.gov The analysis of these acylcarnitine profiles via tandem mass spectrometry is the cornerstone of newborn screening for MCAD deficiency. nih.govnih.gov

The table below summarizes research findings on the role of decanoyl-L-carnitine and related metabolites as biomarkers in metabolic profiling, particularly for fatty acid oxidation disorders.

| Metabolite | Condition | Sample Type | Finding | Significance |

| Decanoyl-L-carnitine (C10) | MCAD Deficiency | Blood (Dried Blood Spot/Plasma), Urine | Significantly elevated levels. gmdi.orgnih.gov | A primary diagnostic and screening marker for MCAD deficiency, reflecting the accumulation of decanoyl-CoA. sigmaaldrich.com |

| Octanoyl-carnitine (C8) | MCAD Deficiency | Blood (Dried Blood Spot/Plasma), Urine | Significantly elevated levels, often higher than C10. nih.gov | A key diagnostic marker for MCAD deficiency. nih.gov |

| Free Carnitine (C0) | MCAD Deficiency | Plasma | Often reduced (secondary carnitine deficiency). gmdi.orgnih.gov | Accumulating acyl-CoAs are conjugated to free carnitine for excretion, leading to its depletion. gmdi.org |

| Acyl-CoAs (e.g., Decanoyl-CoA) | Fatty Acid Oxidation Disorders | Tissues (Mitochondria) | Accumulate due to enzyme deficiencies. nih.govmedlineplus.gov | The primary metabolic block; triggers the buffering and excretion response via carnitine conjugation. nih.gov |

This buffering and excretion mechanism underscores the essential role of L-carnitine in intermediary metabolism. nih.gov By converting and eliminating excess acyl groups as acylcarnitines, the body can prevent mitochondrial toxicity and maintain energy homeostasis, a process that is clearly highlighted by the pathophysiology of disorders like MCAD deficiency. medlineplus.govnih.gov

Enzymatic and Molecular Transport Systems Interacting with Decanoyl L Carnitine

The Carnitine Shuttle System and Decanoyl-L-Carnitine Dynamics

The carnitine shuttle system is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they are oxidized to produce energy. nih.govyoutube.com This transport is necessary because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs. nih.govmdpi.com The shuttle involves a series of coordinated steps mediated by specific enzymes and a carrier protein. Decanoyl-L-carnitine, as a medium-to-long-chain acylcarnitine, is a substrate that actively participates in these dynamics. The key components of this system that interact with decanoyl-L-carnitine and its precursor, decanoyl-CoA, include Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2). youtube.comwikipedia.org

Carnitine Palmitoyltransferase I (CPT1) is an enzyme located on the outer mitochondrial membrane that catalyzes the initial, rate-limiting step of the carnitine shuttle. youtube.comwikipedia.orgnih.gov It facilitates the transfer of an acyl group from a long-chain fatty acyl-CoA molecule to L-carnitine, forming an acylcarnitine ester. nih.gov In the context of decanoyl-L-carnitine, CPT1 would catalyze the conversion of decanoyl-CoA and L-carnitine into decanoyl-L-carnitine and free Coenzyme A (CoA).

The activity of CPT1 is a major regulatory point for fatty acid oxidation. wikipedia.org It is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis. nih.gov This regulation prevents newly synthesized fatty acids from being immediately transported into the mitochondria for oxidation. There are different isoforms of CPT1, with CPT1A being prevalent in the liver and CPT1B in muscle and heart tissue, the latter being significantly more sensitive to malonyl-CoA inhibition. wikipedia.orgnih.gov While CPT1's activity is regulated by malonyl-CoA, there is no strong evidence to suggest that its product, such as decanoyl-L-carnitine, acts as a direct feedback regulator of the enzyme. Instead, the regulation focuses on controlling the entry of acyl groups into the shuttle.

Table 1: CPT1 Reaction with Decanoyl-CoA

| Substrates | Enzyme | Products | Location |

| Decanoyl-CoA | CPT1 | Decanoyl-L-carnitine | Outer Mitochondrial Membrane |

| L-carnitine | Coenzyme A (CoA) |

Once formed in the intermembrane space, decanoyl-L-carnitine must cross the impermeable inner mitochondrial membrane to reach the mitochondrial matrix. This transport is mediated by Carnitine-Acylcarnitine Translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). nih.govnih.gov CACT is an antiporter embedded in the inner mitochondrial membrane. nih.govwikipedia-on-ipfs.org It facilitates the import of one molecule of acylcarnitine (such as decanoyl-L-carnitine) from the intermembrane space into the matrix in a direct exchange for one molecule of free L-carnitine moving from the matrix out to the intermembrane space. youtube.comnih.govwikipedia-on-ipfs.org

This exchange mechanism is crucial for maintaining the mitochondrial pool of free carnitine required by CPT2 and ensuring a continuous supply of acylcarnitines for beta-oxidation. youtube.com CACT is responsible for the transport of carnitine and a wide range of fatty acyl-carnitine complexes, making it a vital component for the metabolism of decanoyl-L-carnitine. nih.govnih.gov A deficiency in CACT disrupts the carnitine shuttle, leading to an accumulation of long-chain acylcarnitines in the body and impaired fatty acid oxidation. nih.gov

Upon arrival in the mitochondrial matrix via CACT, decanoyl-L-carnitine interacts with Carnitine Palmitoyltransferase II (CPT2). This enzyme is located on the matrix-facing side of the inner mitochondrial membrane. youtube.comwikipedia.org CPT2 catalyzes the reverse reaction of CPT1, converting the acylcarnitine back into its acyl-CoA form. youtube.com Specifically, it transfers the decanoyl group from decanoyl-L-carnitine to a molecule of mitochondrial Coenzyme A, thereby regenerating decanoyl-CoA and releasing free L-carnitine. nih.gov

The regenerated decanoyl-CoA is now available to enter the mitochondrial beta-oxidation pathway to be broken down into acetyl-CoA units for energy production. The freed L-carnitine is transported back to the intermembrane space by CACT, ready to participate in another cycle of fatty acid transport. youtube.com Evidence from CPT2 deficiencies, which show an elevation of various acylcarnitines including those of similar chain length to decanoyl-l-carnitine, confirms the enzyme's role in processing these substrates. Studies have also shown that CPT2 can form a complex with CACT in the inner mitochondrial membrane, suggesting a channeling mechanism for acylcarnitines directly from the transporter to the enzyme.

Carnitine O-Acetyltransferase (CRAT), also known as carnitine acetyltransferase (CAT), is another member of the carnitine acyltransferase family. It is found in the mitochondrial matrix, as well as in peroxisomes and the endoplasmic reticulum. CRAT primarily catalyzes the reversible transfer of short-chain acyl groups between carnitine and CoA. nih.gov Its main function is to buffer the intramitochondrial acyl-CoA/CoA ratio.

While CRAT has a preference for short-chain acyl-CoAs like acetyl-CoA, studies have shown it possesses broader substrate specificity. nih.gov Research indicates that CRAT can transfer acyl groups up to 10 carbons in length. Therefore, it is capable of catalyzing the reversible reaction between decanoyl-CoA and L-carnitine to form decanoyl-L-carnitine, influencing the balance of medium-chain acyl groups within the mitochondria and other cellular compartments.

Table 2: Reactions of the Carnitine Shuttle and Related Enzymes

| Enzyme | Reaction | Location | Role in Decanoyl-L-Carnitine Metabolism |

| CPT1 | Decanoyl-CoA + L-carnitine → Decanoyl-L-carnitine + CoA | Outer Mitochondrial Membrane | Formation of decanoyl-L-carnitine for transport into mitochondria. |

| CACT | Decanoyl-L-carnitine (Intermembrane Space) ⇌ Decanoyl-L-carnitine (Matrix) | Inner Mitochondrial Membrane | Transports decanoyl-L-carnitine into the mitochondrial matrix. |

| CPT2 | Decanoyl-L-carnitine + CoA → Decanoyl-CoA + L-carnitine | Inner Mitochondrial Membrane (Matrix Side) | Regenerates decanoyl-CoA in the matrix for beta-oxidation. |

| CRAT | Decanoyl-CoA + L-carnitine ⇌ Decanoyl-L-carnitine + CoA | Mitochondrial Matrix, Peroxisomes | Reversibly synthesizes decanoyl-L-carnitine, buffering acyl-CoA pools. |

Specific Enzymatic Synthesis of Decanoyl-L-Carnitine

While the carnitine shuttle enzymes CPT1 and CPT2 are central to the transport and metabolism of decanoyl-L-carnitine, other enzymes also contribute to its synthesis, particularly outside the primary mitochondrial fatty acid oxidation pathway.

Carnitine Octanoyltransferase (CrOT) is a peroxisomal enzyme that belongs to the carnitine acyltransferase family. nih.gov As its name suggests, it shows high activity towards octanoyl-CoA (an 8-carbon acyl-CoA), but its substrate specificity extends to other medium-chain acyl-CoAs. nih.gov Research has demonstrated that CrOT efficiently handles acyl-CoAs with chain lengths from C4 to C10. nih.gov This makes decanoyl-CoA a clear substrate for CrOT.

The primary role of CrOT is to convert medium-chain acyl-CoAs, which are generated in the peroxisomes from the beta-oxidation of very long-chain fatty acids, into their corresponding acylcarnitines. This conversion, including the formation of decanoyl-L-carnitine from decanoyl-CoA, allows these medium-chain acylcarnitines to be shuttled out of the peroxisome and transported to the mitochondria for complete oxidation. Therefore, CrOT provides an essential link between peroxisomal and mitochondrial fatty acid metabolism, with decanoyl-L-carnitine serving as a transportable intermediate.

Structural and Functional Elucidation of Mitochondrial Acylcarnitine Carrier Proteins

The mitochondrial carnitine/acylcarnitine carrier (CAC), encoded by the SLC25A20 gene, is a pivotal protein in cellular energy metabolism. researchgate.netnih.gov It is a member of the solute carrier family 25 (SLC25) and is primarily located in the inner mitochondrial membrane. nih.govencyclopedia.pub The fundamental role of CAC is to facilitate the transport of acylcarnitines, including decanoyl-l-carnitine, from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine. researchgate.netnih.gov This antiport mechanism is crucial for the beta-oxidation of long-chain fatty acids, which are a major energy source for tissues such as the heart and skeletal muscle. researchgate.netnih.gov

Structurally, the carnitine/acylcarnitine carrier is understood to share the common structural fold of the mitochondrial carrier family, which consists of six transmembrane α-helices. nih.govnih.govencyclopedia.pub This structure forms a central, water-filled cavity that is accessible from either the cytosolic or the matrix side of the inner mitochondrial membrane, a mechanism known as "alternating access". mdpi.com Although a high-resolution crystal structure of CAC is not yet available, its structure has been extensively studied through homology modeling, with the ADP/ATP carrier (AAC) serving as a primary template. nih.govencyclopedia.pub These models have been corroborated by site-directed mutagenesis and other biochemical studies. nih.gov

Advanced Spectroscopic Studies of Carnitine/Acylcarnitine Carrier (CAC)

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for investigating the structural details and substrate interactions of the carnitine/acylcarnitine carrier at an atomic level. nih.gov Recent studies have successfully utilized NMR to characterize the CAC protein reconstituted into micelle systems, confirming its six-transmembrane helix architecture, which is characteristic of the mitochondrial carrier family. nih.gov

NMR titration experiments are particularly insightful for mapping the binding sites of various ligands, including acylcarnitines of different chain lengths. nih.gov In these experiments, changes in the chemical shifts of specific amino acid residues of the protein are monitored upon the addition of a substrate. These chemical shift perturbations (CSPs) reveal the regions of the protein that are involved in the binding interaction.

A notable study investigated the binding of carnitine, decanoyl-l-carnitine (C10), and palmitoyl-l-carnitine (C16) to the CAC. nih.gov The results showed that while carnitine alone induced minimal chemical shift changes, both decanoyl-l-carnitine and palmitoyl-l-carnitine elicited more significant perturbations, indicating their interaction with the carrier. nih.gov Interestingly, the response of CAC to decanoyl-l-carnitine was found to be weaker than its response to palmitoyl-l-carnitine, and it did not show a specific, localized binding pattern. nih.gov In contrast, palmitoyl-l-carnitine induced distinct chemical shift changes in the A76-G81 segment of the CAC, suggesting a specific interaction site for long-chain acylcarnitines. nih.gov This difference in interaction patterns highlights the carrier's ability to differentiate between acylcarnitines of varying chain lengths.

| Substrate | Observed NMR Chemical Shift Perturbation (CSP) | Key Interacting Region Identified |

| L-Carnitine | Minimal | Not specifically identified |

| Decanoyl-L-carnitine | Weaker than palmitoyl-l-carnitine, non-specific pattern | Not specifically identified |

| Palmitoyl-L-carnitine | Strong and specific | A76-G81 segment |

Computational Modeling of Fatty Acylcarnitine-Carrier Interactions

In the absence of a high-resolution experimental structure, computational modeling, particularly molecular dynamics (MD) simulations and molecular docking, has been instrumental in providing insights into the dynamic interactions between fatty acylcarnitines and the carnitine/acylcarnitine carrier. mdpi.comnih.gov These models are often built based on the known structures of homologous mitochondrial carriers, such as the ADP/ATP carrier. mdpi.com

Molecular dynamics simulations allow for the observation of the conformational changes of the CAC and the movement of the acylcarnitine substrate within the carrier's translocation pathway. nih.gov Studies focusing on long-chain acylcarnitines like palmitoyl-l-carnitine have revealed key amino acid residues that are crucial for substrate binding and translocation. nih.gov These simulations show the acyl chain of the substrate interacting with a hydrophobic patch within the carrier, while the carnitine headgroup forms interactions with polar and charged residues. nih.gov

For decanoyl-l-carnitine, it is hypothesized that its shorter acyl chain results in a less extensive interaction with the hydrophobic regions of the carrier compared to longer-chain acylcarnitines. This is consistent with the weaker and less specific chemical shift perturbations observed in NMR studies. nih.gov While specific computational models for the decanoyl-l-carnitine-CAC complex are not as extensively detailed as those for longer chains, the general principles of interaction derived from studies on other acylcarnitines can be applied. The carnitine moiety is expected to interact with a conserved set of residues, while the decanoyl chain would occupy a portion of the hydrophobic binding pocket.

Key residues within the CAC that have been identified through a combination of computational modeling and experimental data as being important for acylcarnitine binding and translocation include those in the A76-G81 segment, as well as other residues that form the binding pocket and are involved in the "gating" mechanism of the carrier. nih.gov

| Modeling Technique | Key Findings for Acylcarnitine Interaction | Relevant Residues Implicated |

| Homology Modeling | Provides a 3D structural framework of CAC based on the ADP/ATP carrier structure. nih.govmdpi.com | General architecture of the binding pocket. |

| Molecular Docking | Predicts the likely binding pose of acylcarnitines within the CAC's central cavity. nih.gov | Residues lining the translocation pathway. |

| Molecular Dynamics (MD) Simulations | Reveals the dynamic nature of the CAC-acylcarnitine complex and conformational changes during transport. nih.gov | A76-G81 (for long chains), other hydrophobic and charged residues. nih.gov |

Clinical Applications of Acylcarnitine Profiling and Decanoyl-L-Carnitine Quantification

Acylcarnitine profiling is a powerful diagnostic tool used for the detection of inherited metabolic disorders, specifically fatty acid oxidation defects and organic acidurias. revvity.comresearchgate.net This analysis, typically performed using tandem mass spectrometry (MS/MS), measures the levels of various acylcarnitines in biological samples such as dried blood spots, plasma, or urine. ne.govnih.gov Decanoyl-L-carnitine (C10) is one of the key acylcarnitines quantified in these profiles.

The quantification of decanoyl-L-carnitine and other acylcarnitines serves several clinical purposes:

Newborn Screening: Acylcarnitine profiling is a cornerstone of expanded newborn screening programs worldwide. researchgate.net Early detection of conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency allows for prompt intervention, significantly reducing morbidity and mortality. ne.gov

Diagnosis of Symptomatic Individuals: For individuals presenting with symptoms suggestive of a metabolic disorder, such as hypoglycemia, lethargy, or cardiomyopathy, acylcarnitine analysis can provide a definitive diagnosis. revvity.com

Monitoring Treatment Efficacy: In patients diagnosed with fatty acid oxidation disorders, serial monitoring of acylcarnitine levels, including decanoyl-L-carnitine, helps assess the effectiveness of dietary management and other therapeutic interventions.

The principle behind acylcarnitine profiling is that enzymatic defects in the fatty acid oxidation pathway lead to the accumulation of specific acyl-CoA esters. These are then transesterified to carnitine, forming acylcarnitines that can be detected and quantified in the blood. researchgate.net An elevation of a particular acylcarnitine, such as decanoyl-L-carnitine, points towards a specific enzyme deficiency.

Table 1: Clinical Utility of Acylcarnitine Profiling

| Application | Description | Key Biomarkers (including) |

|---|---|---|

| Newborn Screening | Early detection of inborn errors of metabolism from dried blood spots. | Octanoylcarnitine (C8), Decanoylcarnitine (B1670086) (C10) |

| Diagnostic Testing | Confirmation of suspected metabolic disorders in symptomatic patients. | Specific acylcarnitine patterns indicative of the disease. |

| Treatment Monitoring | Assessing patient response to dietary and medical therapies. | Changes in acylcarnitine levels over time. |

Decanoyl-L-Carnitine in Inherited Disorders of Fatty Acid Metabolism

Decanoyl-L-carnitine is a crucial biomarker for several inherited disorders of fatty acid metabolism. Its concentration, often in conjunction with other acylcarnitines, provides valuable diagnostic information.

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is one of the most common inherited disorders of fatty acid oxidation. nih.gov It results from a defect in the MCAD enzyme, which is responsible for the dehydrogenation of fatty acyl-CoAs with chain lengths of 6 to 12 carbons.

In MCAD deficiency, the biochemical hallmark is a prominent accumulation of octanoylcarnitine (C8). nih.gov However, elevations of other medium-chain acylcarnitines, including hexanoylcarnitine (C6) and decanoyl-L-carnitine (C10), are also characteristic. nih.govnih.gov The analysis of these acylcarnitines, particularly the C8/C10 ratio, is fundamental for the diagnosis through newborn screening. nih.govnih.gov While C8 is the primary marker, the relative concentrations of C6, C8, and C10 can help in differentiating the biochemical phenotype. nih.gov Patients with MCAD deficiency typically show a pattern of elevated C8, with smaller increases in C6 and C10 acylcarnitines. gmdi.org

Table 2: Acylcarnitine Profile in MCAD Deficiency

| Acylcarnitine | Typical Finding in MCAD Deficiency |

|---|---|

| Hexanoylcarnitine (C6) | Elevated |

| Octanoylcarnitine (C8) | Prominently elevated |

| Decanoyl-L-carnitine (C10) | Elevated |

| C8/C10 Ratio | Elevated |

Carnitine palmitoyltransferase (CPT) I and II are essential enzymes in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. mdpi.com Deficiencies in these enzymes lead to distinct clinical and biochemical presentations.

CPT I Deficiency: This disorder prevents the body from converting long-chain fatty acids into energy. wikipedia.org Biochemically, it is characterized by an accumulation of free carnitine (C0) and a marked reduction in the synthesis of all long-chain acylcarnitines. nih.gov Therefore, the ratio of free carnitine to long-chain acylcarnitines (C16 + C18) is significantly elevated and serves as a key diagnostic marker. nih.govnih.gov Decanoyl-L-carnitine levels are not typically elevated in CPT I deficiency.

CPT II Deficiency: This is the most common inherited disorder of long-chain fatty acid oxidation affecting skeletal muscle. mdpi.com In the myopathic form of CPT II deficiency, acylcarnitine profiling may show an elevation of long-chain acylcarnitines, particularly hexadecanoylcarnitine (C16) and octadecenoylcarnitine (C18:1). mdpi.comnih.gov While not a primary marker, slight elevations in medium-chain acylcarnitines can sometimes be observed, but the prominent finding is in the long-chain species. mdpi.com

Carnitine-acylcarnitine translocase (CACT) deficiency is a severe disorder of the carnitine cycle that impairs the transport of long-chain acylcarnitines across the inner mitochondrial membrane. nih.govorpha.net This leads to a toxic accumulation of long-chain acylcarnitines in the plasma. medlineplus.gov The characteristic acylcarnitine profile in CACT deficiency shows a marked increase in long-chain species such as C16, C18, and C18:1 acylcarnitines. orpha.net While the primary defect is in long-chain fatty acid metabolism, the profound disruption of the carnitine pool can have secondary effects on the concentrations of other acylcarnitines.

Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is a disorder of long-chain fatty acid oxidation with a variable clinical presentation. nih.govrarediseases.org The diagnosis is often made through newborn screening, which detects elevated levels of specific long-chain acylcarnitines. nih.gov The primary marker for VLCAD deficiency is tetradecenoylcarnitine (C14:1). metabolon.com Other long-chain acylcarnitines, such as C12:1, C14, and C14:2, may also be elevated. nih.gov While decanoyl-L-carnitine is not a primary diagnostic marker for VLCAD deficiency, comprehensive acylcarnitine profiling is essential to differentiate it from other fatty acid oxidation disorders.

Associations of Decanoyl-L-Carnitine with Chronic Metabolic and Cardiovascular Diseases

Beyond its role in inherited metabolic disorders, decanoyl-L-carnitine and other acylcarnitines are increasingly being studied as potential biomarkers for chronic metabolic and cardiovascular diseases.

Elevated levels of certain acylcarnitines, including medium-chain species like decanoyl-L-carnitine, have been associated with insulin resistance and an increased risk of developing type 2 diabetes. researchgate.netnih.govasbmb.org The accumulation of these metabolites may reflect incomplete or inefficient fatty acid oxidation in tissues like skeletal muscle, which can interfere with insulin signaling pathways. researchgate.netnih.gov Studies have shown that in individuals with insulin resistance, there is an altered acylcarnitine profile, suggesting a dysregulation of mitochondrial function. nih.gov

In the context of cardiovascular disease, alterations in acylcarnitine metabolism have also been observed. frontiersin.org Some studies have linked elevated levels of specific acylcarnitines to an increased risk of adverse cardiovascular events. researchgate.net For instance, higher levels of decanoylcarnitine have been associated with atrial fibrillation. researchgate.net This suggests that disruptions in fatty acid metabolism may contribute to the pathophysiology of cardiovascular diseases.

Table 3: Decanoyl-L-Carnitine in Chronic Diseases

| Disease | Association with Decanoyl-L-Carnitine | Potential Implication |

|---|---|---|

| Insulin Resistance / Type 2 Diabetes | Elevated levels of medium-chain acylcarnitines, including C10. nih.gov | Marker of mitochondrial dysfunction and impaired fatty acid oxidation. |

| Cardiovascular Disease | Elevated levels associated with conditions like atrial fibrillation. researchgate.net | Reflects altered myocardial energy metabolism. |

Advanced Research Methodologies for Decanoyl L Carnitine Analysis

High-Resolution Mass Spectrometry-Based Profiling Techniques

High-resolution mass spectrometry (HRMS) provides the accuracy needed to identify and quantify specific acylcarnitines like decanoyl-L-carnitine from complex biological matrices. These techniques are essential for distinguishing between compounds with very similar masses.

Tandem mass spectrometry (MS/MS) has transformed neonatal screening programs, enabling the early detection of inborn errors of metabolism (IEMs) from a single dried blood spot. nih.govidph.state.il.us This technology allows for the simultaneous analysis of multiple analytes, including amino acids and acylcarnitines. idph.state.il.us Decanoyl-L-carnitine (C10) is a key biomarker measured in these screens, with abnormal levels often indicating medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. researchgate.net

Table 1: Key Findings of MS/MS in Neonatal Screening

| Disorder Indicated by Altered Decanoyl-L-Carnitine | Sample Type | Key Advantage of MS/MS | Reference |

|---|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Dried Blood Spots | Enables early, pre-symptomatic detection from a single sample. | researchgate.net |

| Various Inborn Errors of Metabolism (IEMs) | Dried Blood Spots | Allows for multiplexing, screening for >30 disorders simultaneously. | nih.govnih.gov |

| Fatty Acid Oxidation Disorders | Umbilical Cord Blood | Method can detect a range of inherited metabolic disorders from physiological concentrations. | researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over earlier flow-injection analysis methods. researchgate.net By incorporating a liquid chromatography step before mass analysis, UPLC-MS/MS can separate isomeric and isobaric compounds that are indistinguishable by MS/MS alone. nih.govrestek.comrestek.com This is critical for the differential diagnosis of certain metabolic disorders where specific isomers are indicative of a particular disease. restek.comnih.gov

Methods have been developed and validated for the robust quantification of a wide array of acylcarnitines, including decanoyl-L-carnitine, in various biological samples like plasma, urine, and tissue. nih.govwaters.comnih.gov These methods demonstrate high sensitivity, accuracy, precision, and a broad linear range. nih.govnih.gov For instance, a validated method for urine analysis quantified decanoyl-L-carnitine in a range of 2–20 ng/mL (10–100 ng/mL in urine). waters.com The use of UPLC significantly reduces analysis time compared to traditional HPLC, with some methods achieving cycle times as short as 9 minutes for 25 underivatized acylcarnitines. restek.comrestek.com

Table 2: UPLC-MS/MS Method Validation Parameters for Acylcarnitine Analysis

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Linearity (R²) | > 0.999 for L-carnitine and acetyl-L-carnitine | Ensures a proportional response across a range of concentrations. | nih.gov |

| Recovery | 91.29%–98.23% for L-carnitine and acetyl-L-carnitine | Demonstrates the efficiency of the sample extraction process. | nih.govsci-hub.se |

| Precision (CV%) | < 9.84% for inter- and intra-day assays | Indicates high reproducibility of the measurement. | nih.govsci-hub.se |

| Analysis Time | 9-minute cycle for 25 acylcarnitines | Allows for high-throughput analysis suitable for clinical labs. | restek.comrestek.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of polar and ionic compounds like carnitine and its acyl esters. nih.govnih.gov When coupled with MS/MS, HILIC provides a rapid and sensitive method for quantifying acylcarnitines without the need for chemical derivatization. nih.govsigmaaldrich.comsigmaaldrich.com This simplifies sample preparation and shortens analysis time. researchgate.net

A validated UHP-HILIC-MS/MS method was developed for the determination of carnitine and eleven acylcarnitines, including decanoyl-L-carnitine, in human serum and rat tissue. nih.gov The separation was achieved within 7 minutes, with limits of detection around 0.5 ng/ml for most acylcarnitines. nih.govresearchgate.net HILIC-MS/MS methods have been successfully used to separate acylcarnitine isomers and avoid false positives by separating them from interfering substances, a limitation of flow injection analysis. nih.gov This technique is valuable for both high-risk screening and precise diagnostic applications. nih.gov

Table 3: Characteristics of HILIC-MS/MS Methods for Acylcarnitine Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Separation of polar analytes based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration. | nih.govnih.gov |

| Sample Preparation | Minimal, often involving only protein precipitation with an organic solvent. No derivatization required. | nih.govresearchgate.net |

| Speed | Rapid analysis, with separations often completed in under 10 minutes. | nih.govnih.gov |

| Application | Quantification of carnitine and acylcarnitines in serum, plasma, and tissue for clinical and research purposes. | nih.govnih.govmdpi.com |

Although less common now than LC-MS methods, Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS) has been successfully used for the quantitative profiling of plasma acylcarnitines. nih.govresearchgate.net This method requires a derivatization step to make the non-volatile acylcarnitines amenable to gas chromatography. One approach involves transforming the isolated acylcarnitines into more volatile acyloxylactones. nih.govresearchgate.net

In this technique, positive chemical ionization with isobutane (B21531) as the reactant gas is used. nih.govresearchgate.net The analysis relies on selected ion monitoring of a common fragment ion at a mass-to-charge ratio (m/z) of nih.gov+, which is characteristic of the carnitine backbone, along with the protonated molecular ion for specific detection of C2-C18 acylcarnitines. nih.govresearchgate.net This method has proven suitable for diagnosing conditions like MCAD deficiency. nih.govresearchgate.net Another novel GC-CI-MS approach involves the on-column N-demethylation of acylcarnitine propyl ester iodides, demonstrating detection limits well below 1 ng for medium-chain acylcarnitines. scispace.com

The use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and precise quantification in mass spectrometry-based assays. lumiprobe.com For decanoyl-L-carnitine analysis, a SIL analog such as decanoyl-L-carnitine-d3 (where three hydrogen atoms are replaced by deuterium) is added to the sample at a known concentration before processing. waters.comisotope.com

Because the SIL internal standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. nih.govlumiprobe.com By measuring the ratio of the signal from the analyte to the signal from the SIL internal standard, variations in sample preparation and instrument response can be effectively corrected. lumiprobe.com This isotope dilution technique is crucial for compensating for ion suppression or enhancement caused by the complex biological matrix, leading to highly reliable quantitative results. lumiprobe.com Various deuterium- and ¹³C-labeled acylcarnitine standards, including for decanoyl-L-carnitine, are commercially available for this purpose. isotope.comisotope.comnih.gov

Table 4: Examples of Stable Isotope-Labeled Standards for Decanoyl-L-Carnitine

| Labeled Standard | Isotopic Label | Application | Reference |

|---|---|---|---|

| Decanoyl-L-carnitine-d3 | Deuterium (D₃) | Internal standard for quantification of decanoylcarnitine (B1670086) by GC- or LC-MS. | waters.comisotope.com |

| L-Carnitine·HCl, O-decanoyl (N-methyl-D₃) | Deuterium (D₃) on the N-methyl group | Internal standard for metabolomics and MS/MS analysis. | nih.gov |

| L-Carnitine·HCl, O-decanoyl (trimethyl-¹³C₃, ¹⁵N) | Carbon-13 (¹³C₃) and Nitrogen-15 (¹⁵N) | Internal standard for clinical screening and research. | isotope.com |

Integrated Multi-Omics Approaches in Decanoyl-L-Carnitine Research

Decanoyl-L-carnitine is increasingly being studied within the broader context of multi-omics systems biology. Integrated omics approaches combine metabolomics data (which includes acylcarnitine profiles) with data from genomics, transcriptomics, and proteomics to provide a more holistic understanding of metabolic states in health and disease.

For example, in cancer research, metabolomic analysis showing altered levels of decanoyl-L-carnitine and other metabolites has been integrated with proteomic data. nih.gov In a study on small cell lung cancer, a loss of correlation between L-carnitine and myristoylcarnitine (B1233240) was observed, which, when combined with proteomic analysis, pointed towards the upregulation of fatty acid oxidation enzymes like Carnitine Palmitoyltransferase 1A (CPT1A) and Carnitine Palmitoyltransferase 2 (CPT2). nih.gov Similarly, combining stable isotope tracing with mass spectrometry imaging allows for the visualization of how labeled carnitine is taken up and metabolized into acylcarnitines like d3-acetylcarnitine within different muscle fiber types, providing spatial and temporal metabolic information. These integrated approaches are powerful for identifying dysregulated pathways and potential therapeutic targets in complex diseases. nih.gov

Compound Reference Table

Synergistic Analysis of Metabolomics, Transcriptomics, and Microbiome Data

The integration of multiple "omics" platforms provides a comprehensive view of the biological systems influencing and influenced by decanoyl-L-carnitine. This synergistic approach allows researchers to connect the presence and quantity of metabolites (metabolomics) with gene expression patterns (transcriptomics) and the composition and function of the gut microbiota (microbiome analysis), revealing intricate regulatory networks.

Recent studies have demonstrated the power of combining metabolomics and transcriptomics to identify biomarkers and understand disease mechanisms. mdpi.comresearchgate.net For instance, in the context of inherited metabolic disorders, these combined analyses can link the accumulation of specific acylcarnitines, like decanoyl-L-carnitine, to the expression levels of genes encoding metabolic enzymes and transporters. duke.edu A significant finding from a multi-omics study on red blood cells identified carnitine metabolism as a highly reproducible pathway and used a genome-wide association study (GWAS) to link levels of L-carnitine and acylcarnitines to genetic polymorphisms in transporters such as SLC22A16 and SLC22A5.

Furthermore, research has uncovered a critical link between L-carnitine metabolism and the gut microbiome. nih.gov Gut bacteria metabolize dietary L-carnitine into trimethylamine (B31210) (TMA), which is then oxidized in the liver to form trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease. nih.govmdpi.com Studies have shown that omnivorous individuals produce significantly more TMAO from L-carnitine than vegans or vegetarians, a difference attributed to the composition of their gut microbiota. nih.gov This highlights the importance of including microbiome data in the analysis, as host genetics and diet interact with microbial populations to influence the metabolic fate of carnitine and its derivatives.

Table 1: Findings from Integrated Multi-Omics Analyses Relevant to Acylcarnitine Metabolism

| Omics Combination | Key Findings | Organism/Model | Significance for Decanoyl-L-Carnitine | Citations |

|---|---|---|---|---|

| Metabolomics & Genomics (GWAS) | Identified genetic polymorphisms in carnitine transporters (SLC22A16, SLC22A5) and metabolic enzymes (CPT1A, CRAT) that regulate carnitine and acylcarnitine levels. | Human Red Blood Cells | Directly links genetic factors to the availability and levels of decanoyl-L-carnitine. | mdpi.com |

| Metabolomics & Microbiome Analysis | Demonstrated that gut microbiota are obligatory for the conversion of dietary L-carnitine to TMA and the pro-atherogenic TMAO. | Humans, Mice | Reveals a key metabolic pathway for the parent compound of decanoyl-L-carnitine that is dependent on microbial activity, influencing systemic health. | nih.govnatap.org |

| Metabolomics & Transcriptomics | Integrated analysis revealed pathways and relationships between metabolites and genes, identifying biomarkers for predicting drug distribution in the brain. | Mice | Provides a methodological framework for linking decanoyl-L-carnitine levels to specific gene expression signatures in various tissues. | mdpi.com |

| Metabolomics, Transcriptomics, & Microbiome | Showed that natural compounds can remodel the gut microbiota-metabolite axis, affecting systemic metabolic pathways. | Rats, Fish | Illustrates how synergistic analysis can uncover the interplay between diet, gut microbes, and host metabolism of compounds including acylcarnitines. | mdpi.comnih.gov |

Structural and Mechanistic Investigations Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules and investigating their dynamic interactions in solution. nih.gov In the study of decanoyl-L-carnitine, NMR has been employed to probe the structural basis of its recognition and transport by mitochondrial carrier proteins.

A key study utilized NMR to investigate the binding of various acylcarnitines to the mitochondrial carnitine/acylcarnitine carrier (CAC). physiology.org The researchers used decanoyl-L-carnitine to explore the recognition mechanism for medium-chain acylcarnitines and compared its interaction to that of the long-chain palmitoyl-L-carnitine. The NMR titration experiments revealed that the chemical shift perturbations in the CAC protein upon binding decanoyl-L-carnitine were significantly weaker and lacked the characteristic patterns observed with palmitoyl-L-carnitine. physiology.org This suggests a different or less specific binding mode for medium-chain acylcarnitines compared to their long-chain counterparts. These findings provide crucial mechanistic insights into the selectivity of the CAC transporter for fatty acyl groups of different lengths. physiology.org

Table 2: NMR Investigation of Decanoyl-L-Carnitine and the Mitochondrial Carrier Protein (CAC)

| Parameter | Observation for Decanoyl-L-Carnitine | Comparison with Palmitoyl-L-Carnitine | Interpretation | Citations |

|---|---|---|---|---|

| Chemical Shift Perturbation | Response of CAC protein was significantly weaker. | Palmitoyl-L-carnitine induced strong, specific perturbations in the A76-G81 segment of CAC. | Suggests a weaker or less specific binding interaction with the CAC protein. | physiology.org |

| Binding Pattern | Lacked a characteristic perturbation pattern. | Showed a distinct pattern, indicating a specific binding pocket. | The precise binding region for decanoyl-L-carnitine on the CAC protein could not be clearly identified. | physiology.org |

| Proposed Reason for Difference | Attributed to the shorter length of the decanoyl fatty acid group. | The longer fatty acid chain engages in more extensive hydrophobic interactions. | The length of the fatty acyl chain is a critical determinant for specific, high-affinity binding to the CAC transporter. | physiology.org |

Metabolic Flux Analysis for Decanoyl-L-Carnitine Pathways

Metabolic flux analysis is a methodology used to quantify the rates of metabolic reactions within a biological system, providing a dynamic understanding of cellular metabolism. nih.gov This approach is critical for mapping the flow of metabolites through pathways associated with decanoyl-L-carnitine, primarily fatty acid β-oxidation.

Studies integrating transcriptomic data with metabolic network models have successfully calculated the metabolic fluxes for reactions central to acylcarnitine metabolism. duke.edu Research has identified differential fluxes in reactions involving carnitine transport and the enzymes carnitine palmitoyltransferase 1 and 2 (CPT1, CPT2), and medium-chain acyl-CoA dehydrogenase (ACADM) in disease states. duke.edu These analyses indicate that altered metabolism of short and medium-chain acylcarnitines, including decanoyl-L-carnitine, can serve as a metabolic signature of cellular dysfunction. duke.edu The accumulation of these acylcarnitines is often interpreted as a marker of incomplete or mismatched fatty acid oxidation, where the supply of fatty acids to the mitochondria exceeds the capacity of the TCA cycle and oxidative phosphorylation. mdpi.com

Table 3: Methodologies and Findings in Metabolic Flux Analysis of Acylcarnitine Pathways

| Methodology | Key Pathway/Enzyme Investigated | Key Finding | Relevance to Decanoyl-L-Carnitine | Citations |

|---|---|---|---|---|

| Integration of Transcriptome Data with Metabolic Networks | CPT1, CPT2, ACADM, ACADS (Short and Medium-Chain Acyl-CoA Dehydrogenases) | Found differential metabolic fluxes for reactions in acylcarnitine synthesis and transport in Alzheimer's disease samples. | Directly demonstrates that the flux through pathways producing and utilizing medium-chain acylcarnitines is altered in disease. | duke.edu |

| Extracellular Flux Analyzer (e.g., Seahorse) | Oxygen Consumption Rate (OCR) | Used to measure the metabolic response of cells to carnitine derivatives, assessing mitochondrial respiration and fatty acid oxidation. | Allows for real-time measurement of how decanoyl-L-carnitine or its precursors are metabolized via β-oxidation. | nih.gov |

| Targeted Metabolic Profiling | Fatty Acid β-Oxidation, TCA Cycle | Abnormal levels of plasma acylcarnitines reflect the balance within the mitochondrial acyl-CoA pool. | Provides quantitative data on decanoyl-L-carnitine that can be integrated into flux models to understand metabolic bottlenecks. | nih.gov |

Proteomic and Gene Expression Analyses (e.g., Western Blotting, Public Gene Set Analysis)

Proteomic and gene expression analyses provide essential information on the abundance of proteins and the levels of gene transcripts that are fundamental to the metabolism of decanoyl-L-carnitine. Techniques such as Western blotting allow for the quantification of specific proteins, while gene set analyses, like GWAS, can identify genetic variants that influence metabolic pathways on a broader scale.

Western blotting has been used to investigate key enzymes in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into mitochondria. nih.govresearchgate.net CPT1 is also involved in the metabolism of medium-chain fatty acids in certain tissues. physiology.org Analyzing the protein expression of CPT1 and other acyltransferases provides direct evidence of the cellular capacity to produce decanoyl-L-carnitine from its corresponding acyl-CoA.

On a larger scale, gene expression analyses have been instrumental. As previously mentioned, a GWAS involving over 13,000 participants identified single nucleotide polymorphisms (SNPs) in genes encoding carnitine transporters (SLC22A16, SLC22A5) and enzymes (CPT1A, CRAT) that significantly associate with the levels of carnitines in stored red blood cells. mdpi.com For example, donors with a specific SNP in SLC22A16 (rs12210538) showed the lowest L-carnitine levels. mdpi.com This type of public gene set analysis provides powerful, population-level evidence for the genetic regulation of the entire carnitine pool, which includes decanoyl-L-carnitine.

Table 4: Proteomic and Gene Expression Techniques in Acylcarnitine Research

| Technique | Target | Finding/Application | Relevance to Decanoyl-L-Carnitine | Citations |

|---|---|---|---|---|

| Western Blotting | Carnitine Palmitoyltransferase I (CPT1) | Quantified CPT1 protein expression in adipose tissue extracts and cultured adipocytes to assess fatty acid oxidation capacity. | Allows for direct measurement of key enzymes responsible for the synthesis of acylcarnitines from acyl-CoAs. | nih.govresearchgate.net |

| Genome-Wide Association Study (GWAS) | SNPs in genes related to carnitine metabolism (SLC22A16, CPT1A, CRAT, etc.) | Identified common genetic variants that significantly influence the levels of L-carnitine and acylcarnitines. | Connects an individual's genetic makeup to their specific acylcarnitine profile, including decanoyl-L-carnitine. | mdpi.com |

| Mass Spectrometry-Based Proteomics | Whole proteome of urine, tissues, or cells | Identifies and quantifies thousands of proteins, revealing systemic changes in metabolic pathways related to inherited metabolic disorders. | Provides a global view of the protein landscape that governs the synthesis, transport, and utilization of decanoyl-L-carnitine. | nih.gov |

| siRNA-mediated Knockdown | Carnitine Palmitoyltransferase 1C (CPT1C) | Depletion of the enzyme CPT1C was shown to significantly alter the lipidome of cancer cells. | A functional proteomic approach to determine the specific role of an enzyme in pathways involving acylcarnitines. | nih.gov |

Development and Application of In Vivo and In Vitro Experimental Models

The functional roles of decanoyl-L-carnitine are investigated using a variety of experimental models, ranging from isolated molecular systems to whole organisms. These models are indispensable for validating findings from omics studies and for exploring physiological consequences.

In vitro models provide a controlled environment to study specific molecular and cellular processes. These include:

Reconstituted Protein Systems: As seen in NMR studies, the carnitine/acylcarnitine carrier (CAC) protein was reconstituted into a micelle system to study its direct interaction with decanoyl-L-carnitine. physiology.org

Cultured Cell Lines: Various cell lines, such as U87MG glioblastoma cells, C2C12 myoblasts, and PANC-1 pancreatic cancer cells, are used to study acylcarnitine metabolism, the effects of enzyme knockdown, and cellular responses to treatment. nih.govnih.gov For example, isolated fat cell lines have been used to assess adipogenesis in response to L-carnitine formulations. frontiersin.org

Isolated Organelles and Tissues: Studies have used isolated mitochondria to measure fatty acid oxidation directly. In one study, hepatocytes from rats were used to investigate the conversion of polyunsaturated fatty acids, a process stimulated by decanoyl-L-carnitine. researchgate.net

In vivo models allow for the study of decanoyl-L-carnitine in the context of a complete, living organism, capturing complex systemic interactions. These include:

Rodent Models: Rats and mice are commonly used to study the effects of diet and genetic modifications on acylcarnitine metabolism. For instance, rat models have been used to assess the performance of L-carnitine nanoparticle formulations in combating obesity. nih.govfrontiersin.org

Genetically Engineered Mice: Diversity Outbred mice have been used to validate the functional impact of genetic polymorphisms (identified in human GWAS) on carnitine transporter function and acylcarnitine levels. mdpi.com

Insect Models: The insect Rhodnius prolixus has been used as a model to investigate the role of CPT1 in lipid metabolism and resistance to starvation, demonstrating the conserved nature of this pathway. frontiersin.org

Table 5: Experimental Models Used in Decanoyl-L-Carnitine Research

| Model Type | Specific Model | Research Application | Key Finding/Insight | Citations |

|---|---|---|---|---|

| In Vitro | Reconstituted CAC protein in micelles | Structural biology (NMR) | Characterized the specific binding interactions between decanoyl-L-carnitine and its mitochondrial transporter. | physiology.org |

| In Vitro | Isolated rat hepatocytes | Fatty acid metabolism | Showed that decanoyl-L-carnitine stimulates the formation of desaturated fatty acid metabolites. | nih.govresearchgate.net |

| In Vitro | Human and murine red blood cells | Metabolomics, aging | Revealed age-dependent depletion of L-carnitine and acylcarnitine pools. | mdpi.com |

| In Vivo | Rat models | Obesity research | Assessed the efficacy of L-carnitine-loaded nanoparticles on adipocyte cells and body weight. | nih.govfrontiersin.org |

| In Vivo | Diversity Outbred mice | Functional genomics | Validated that genetic variants in carnitine transporters found in humans directly affect carnitine levels in mice. | mdpi.com |

Decanoyl L Carnitine Research in Non Human Biological Systems

Decanoyl-L-Carnitine in Plant Physiology and Metabolism

The physiological significance of L-carnitine and its derivatives, including decanoyl-L-carnitine, in plants is an area of ongoing research researchgate.netresearchgate.net. While carnitine is present in plant tissues, its concentration is significantly lower compared to animal tissues researchgate.netnih.gov. Acylcarnitines, including medium-chain variants like decanoyl-L-carnitine, have been detected in various plant species, suggesting their involvement in plant fatty acid metabolic pathways researchgate.netnih.gov.

Elucidation of Fatty Acid Trafficking and Mitochondrial Respiration in Plant Tissues

In plants, the carnitine shuttle is hypothesized to play a role in fatty acid metabolism and export, potentially modulating mitochondrial respiration and lipid membrane composition researchgate.net. Unlike in animals and yeasts, current understanding suggests that acylcarnitines may not be intermediates in peroxisomal and mitochondrial fatty acid metabolism in plants researchgate.net. Instead, they could be involved in the export of newly synthesized fatty acids from plastids or the import of fatty acids into the endoplasmic reticulum for the synthesis of specific glycerolipids researchgate.net.

Exogenous carnitine application has been shown to enhance the transport of fatty acids into mitochondria by increasing the activities of lipase (B570770) and carnitine acyltransferases, and to stimulate mitochondrial respiration in maize leaves researchgate.net. These increases were correlated with increases in free and long-chain acylcarnitines, and decreases in total lipid content researchgate.net. While decanoyl-L-carnitine content decreased with carnitine treatment in one study nih.govmdpi.com, other research indicates that increases in free and long-chain acylcarnitines, which are associated with enhanced fatty acid transport and mitochondrial respiration, correlate with decreases in total lipid content researchgate.net. This complex interplay suggests that the role of individual acylcarnitines, including decanoyl-L-carnitine, within the broader context of plant lipid metabolism and energy production is still being elucidated.

Role as a Plant Bioregulator in Stress Response

L-carnitine has shown potential as a plant biostimulant, inducing tolerance to abiotic stresses such as salinity, cold, and drought researchgate.netresearchgate.net. Similar to compounds like proline and glycine (B1666218) betaine, carnitine has demonstrated osmoprotectant properties and can increase antioxidant enzyme activity, membrane integrity, photosynthetic capacity, and respiration rates under abiotic stress researchgate.net.

While the direct role of decanoyl-L-carnitine as a plant bioregulator in stress response is not as extensively documented as that of L-carnitine itself, the broader involvement of carnitine and other acylcarnitines in stress tolerance in plants has been observed researchgate.netnih.gov. Carnitine and its derivatives can accumulate under environmental stress and act as osmolytes to protect cells against salt and chilling-induced osmotic stress researchgate.net. Exogenous carnitine supplies have been shown to improve the germination and survival rates of Arabidopsis thaliana seedlings under salt stress, comparable to the effects of proline nih.gov. This protective effect may involve antioxidant properties and modulation of signaling pathways, including those related to water stress and abscisic acid responses researchgate.netnih.gov. Given that decanoyl-L-carnitine is a component of the acylcarnitine pool in plants, it may indirectly contribute to these stress response mechanisms, although its specific function in this context requires further investigation.

Decanoyl-L-Carnitine in Microbial Metabolic Processes (Bacteria, Yeast, Fungi)

Carnitine and its derivatives are utilized by various microorganisms, including bacteria, yeast, and fungi, for diverse metabolic functions and stress protection nih.gov. In bacteria, carnitine can serve as an osmoprotectant, enhancing tolerance to hyper-osmotic stress nih.govmdpi.com. It can also be catabolized as a source of carbon or nitrogen through different pathways nih.gov.

Specific to decanoyl-L-carnitine, some bacteria and fungi have demonstrated the ability to hydrolyze acylcarnitines of various chain lengths uvm.edu. An Alcaligenes species was found to possess an acylcarnitine hydrolase capable of hydrolyzing decanoyl-L-carnitine, among other acylcarnitines nih.govuvm.edu. Pseudomonas putida can utilize L-acylcarnitines with 10-16 fatty acid chain lengths as sole carbon and nitrogen sources uvm.edu. While the specific metabolic fate of the resulting carnitine or fatty acid in these strains requires further study, it indicates that decanoyl-L-carnitine can be processed by microbial enzymes uvm.edu.